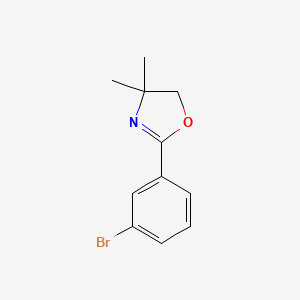

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole

Description

BenchChem offers high-quality 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNJBDKWBSRNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511497 | |

| Record name | 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51849-84-4 | |

| Record name | 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 51849-84-4): A Core Intermediate for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, spectroscopic signatures, and detailed synthetic protocols. The core focus will be on its reactivity, particularly as a substrate in palladium-catalyzed cross-coupling reactions, which is central to its utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures and novel therapeutic agents.

Core Physicochemical & Computed Properties

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole is a stable, crystalline solid at room temperature. The molecule incorporates a brominated phenyl ring, a synthetically valuable functional handle, and a dihydrooxazole (oxazoline) moiety. The gem-dimethyl substitution at the 4-position of the oxazoline ring enhances its stability by preventing epimerization at the adjacent stereocenter. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 51849-84-4 | [1][2] |

| Molecular Formula | C₁₁H₁₂BrNO | [3] |

| Molecular Weight | 254.12 g/mol | [3][4] |

| Exact Mass | 253.01023 Da | [3][4] |

| Topological Polar Surface Area (TPSA) | 21.6 Ų | [3] |

| XLogP3 | 2.7 | [3][4] |

| Heavy Atom Count | 14 | [3][4] |

| Rotatable Bond Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis Protocol: From Carboxylic Acid to Oxazoline

The most common and efficient synthesis of 2-aryl-4,4-dimethyloxazolines involves the condensation of a carboxylic acid or its activated derivative with 2-amino-2-methylpropan-1-ol, followed by cyclization.[5] This two-step, one-pot procedure is highly reliable and scalable.

Experimental Workflow: Synthesis of 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole

Caption: Synthetic workflow for the target oxazoline.

Step-by-Step Methodology

-

Step 1: Activation of Carboxylic Acid. To a solution of 3-bromobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 3-bromobenzoyl chloride.[5]

-

Step 2: Amide Formation. Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of 2-amino-2-methylpropan-1-ol (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM. Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the acid chloride.[5]

-

Step 3: Cyclization. Cool the reaction mixture back to 0 °C and add thionyl chloride (1.2 eq) dropwise. This step is crucial as it facilitates the cyclization of the intermediate hydroxy amide to the oxazoline. Stir at room temperature overnight.[5]

-

Step 4: Work-up and Purification. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole as a pure solid.

Reactivity and Synthetic Utility: A Gateway to Biaryl Scaffolds

The primary synthetic value of this compound lies in the strategic placement of the bromine atom on the phenyl ring. This aryl bromide serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.[6] These reactions are cornerstones of modern pharmaceutical synthesis, enabling the efficient construction of C-C and C-heteroatom bonds.[6][7]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming biaryl linkages.[7][8] In this reaction, the aryl bromide (our title compound) is coupled with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

This transformation is exceptionally robust, tolerating a vast array of functional groups, which minimizes the need for protecting group strategies in complex syntheses.[9] The resulting biaryl-oxazoline products are valuable scaffolds in their own right or can be further elaborated. The oxazoline ring itself can be hydrolyzed under acidic conditions to reveal a carboxylic acid, or reduced to an amino alcohol, offering further synthetic diversification.[10][11]

Applications in Research and Drug Development

Heterocyclic structures, such as oxazolines and the biaryl motifs generated from them, are privileged scaffolds in medicinal chemistry.[12] They are present in numerous biologically active compounds and approved drugs.[13][14]

-

Scaffold for Bioactive Molecules: The title compound serves as a versatile starting material for creating libraries of novel compounds for high-throughput screening. By varying the boronic acid partner in Suzuki-Miyaura coupling, a diverse range of biaryl structures can be rapidly accessed.[9][12] These structures are frequently investigated for various therapeutic targets, including kinases, G-protein coupled receptors, and ion channels.[15]

-

Intermediate in Targeted Synthesis: In multi-step total synthesis of complex natural products or designed therapeutic agents, 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole can be introduced as a key fragment. Its stability and predictable reactivity make it a reliable building block for constructing core molecular frameworks. The oxazoline moiety can also act as a directing group in certain ortho-metalation reactions, further expanding its synthetic utility.[16]

-

Fragment-Based Drug Discovery (FBDD): The bromophenyl oxazoline structure can be considered a valuable fragment for FBDD campaigns. The bromine atom provides a vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound after initial binding hits are identified.

Conclusion

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole is more than a simple chemical; it is a potent synthetic tool for the modern organic chemist. Its value is derived from the combination of a stable, functionalizable oxazoline ring and a strategically placed aryl bromide, primed for powerful C-C bond-forming reactions. This guide has outlined its fundamental properties, provided a reliable synthetic protocol, and highlighted its central role in constructing the complex biaryl structures that are critical to the advancement of drug discovery and materials science. Its predictable reactivity and commercial availability make it an indispensable intermediate for researchers aiming to innovate at the frontiers of molecular design.

References

- ChemScene LLC. 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole | 51849-84-4. Vertex AI Search.

- MySkinRecipes. 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole. MySkinRecipes.

- BLDpharm. 51849-84-4|2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole. BLDpharm.

- Kizil, M., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Publishing.

- Echemi. 2-(3-BROMOPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE. Echemi.

- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.

- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

- Echemi. 2-(2-BROMOPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE. Echemi.

- MDPI. Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. MDPI.

- PMC. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC.

- ResearchGate. Scope of the reaction with respect to the oxazoline.

- PMC. 2-(3-Bromophenyl)

- PMC. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PMC.

- Chemical Reviews. Oxazolines.

- JOCPR.

- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

- PMC. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.

Sources

- 1. 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole [myskinrecipes.com]

- 2. 51849-84-4|2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

chemical structure of 2-(3-bromophenyl)-4,4-dimethyl-2-oxazoline

Executive Summary

This technical guide profiles 2-(3-bromophenyl)-4,4-dimethyl-2-oxazoline , a specialized heterocyclic intermediate critical in modern drug discovery. Unlike simple aryl halides, this molecule leverages the Meyers Oxazoline moiety to serve a dual function: it acts as a robust protecting group for carboxylic acids and a powerful Directing Group (DG) for regioselective metallation. This guide explores its structural stability derived from the gem-dimethyl effect, details a self-validating synthesis protocol, and maps its divergent reactivity pathways—specifically the competition between Lithium-Halogen exchange and Directed Ortho-Metalation (DoM).

Structural Anatomy & Electronic Profile

The molecule comprises a 3-bromophenyl ring fused to a 4,4-dimethyl-2-oxazoline ring. Its utility is defined by two primary structural phenomena:

The Thorpe-Ingold Effect (Gem-Dimethyl Stability)

The two methyl groups at the 4-position are not merely structural fillers; they exert the Thorpe-Ingold effect (angle compression).

-

Mechanism: The bulky methyl groups compress the internal bond angle at the quaternary carbon (C4), forcing the nitrogen and oxygen atoms closer together.

-

Consequence: This pre-organization accelerates ring closure during synthesis and renders the oxazoline ring significantly more resistant to hydrolysis than its unsubstituted counterparts. This stability is vital for multistep synthesis where acidic or basic workups would destroy a simple ester or amide.

Electronic Push-Pull

-

The Oxazoline Ring: The C=N bond is polarized, making the C2 carbon electrophilic, yet the ring itself is relatively inert to nucleophilic attack due to steric shielding by the gem-dimethyl group.

-

The 3-Bromo Substituent: Acts as a handle for cross-coupling (Suzuki, Buchwald-Hartwig) but also sensitizes the ring to Lithium-Halogen exchange.

Synthesis Protocol: The Acid Chloride Route

Note: This protocol is designed for scalability and minimizes the formation of open-chain amido-alcohol byproducts.

Reagents:

-

3-Bromobenzoyl chloride (1.0 equiv)

-

2-Amino-2-methyl-1-propanol (1.1 equiv)

-

Thionyl Chloride (

) (1.5 equiv) -

Triethylamine (

) (2.0 equiv)

Step-by-Step Methodology:

-

Amidation (0°C

RT): Dissolve 2-amino-2-methyl-1-propanol in anhydrous DCM. Add-

Checkpoint: Monitor by TLC (50% EtOAc/Hex). Disappearance of acid chloride indicates completion.

-

-

Cyclization (Cyclodehydration): Add

dropwise to the crude amide solution at 0°C. Stir for 1 hour, then quench with aqueous NaOH.-

Mechanism:[3]

converts the primary alcohol to a chloride or chlorosulfite, which undergoes intramolecular nucleophilic attack by the amide oxygen (or nitrogen, followed by rearrangement) to close the ring.

-

-

Workup & Purification: Extract with DCM. Wash with brine. The gem-dimethyl group makes the product lipophilic. Purification via silica gel chromatography (Hexane/EtOAc 4:1) yields the target as a colorless to pale yellow oil/solid.

DOT Diagram: Synthesis Workflow

Caption: Step-wise synthesis via acid chloride condensation and thionyl chloride induced cyclodehydration.

Reactivity Profile: The Strategic Divergence

This scaffold allows the chemist to choose between modifying the aromatic core (DoM) or the substituent (Li-Hal Exchange).

Pathway A: Lithium-Halogen Exchange (Kinetic Control)

-

Reagent:

-Butyllithium ( -

Outcome: The Bromine atom is exchanged for Lithium faster than the oxazoline directs deprotonation.

-

Utility: Generates a nucleophile at the meta position relative to the oxazoline. This allows introduction of electrophiles (CHO, alkyl, etc.) at the 3-position, retaining the oxazoline for later use.

Pathway B: Directed Ortho-Metalation (DoM)

-

Reagent: Lithium Diisopropylamide (LDA) or LiTMP at -78°C.

-

Outcome: These bulky, non-nucleophilic bases do not attack the Bromine. Instead, the oxazoline nitrogen coordinates the Li, directing deprotonation at the ortho position (C2 of the phenyl ring).

-

Risk: Benzyne formation is possible if the base attacks adjacent to the bromine, but the oxazoline usually directs to the position between the oxazoline and the bromine (C2) or C6.

DOT Diagram: Divergent Reactivity

Caption: Divergent metallation pathways controlled by base selection (Nucleophilic n-BuLi vs. Non-nucleophilic LDA).

Characterization Data

Researchers should validate the structure using the following spectroscopic markers.

| Technique | Parameter | Expected Signal | Structural Assignment |

| FT-IR | Wavenumber | 1630–1650 cm⁻¹ | C=N Stretch (Strong, diagnostic of oxazoline ring) |

| ¹H NMR | Chemical Shift | 1.35–1.40 ppm (s, 6H) | Gem-dimethyl protons ( |

| ¹H NMR | Chemical Shift | 4.10 ppm (s, 2H) | Methylene protons ( |

| ¹H NMR | Chemical Shift | 7.3–8.2 ppm (m, 4H) | Aromatic protons (Pattern specific to 1,3-substitution) |

| ¹³C NMR | Chemical Shift | ~67 ppm | Quaternary Carbon (C4) |

| ¹³C NMR | Chemical Shift | ~160–163 ppm | Imino Carbon (C2, C=N) |

References

-

Meyers, A. I., & Mihelich, E. D. (1975). The Synthetic Utility of 2-Oxazolines.[4][5][6][7][8] Angewandte Chemie International Edition in English. [Link]

-

Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines (1985–Present).[8] Tetrahedron. [Link]

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions.[9] (Foundation of the Thorpe-Ingold Effect).[3][9] [Link]

-

Snieckus, V. (1990). Directed Ortho Metalation.[4][10] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]

Sources

- 1. journals.uol.edu.pk [journals.uol.edu.pk]

- 2. rsc.org [rsc.org]

- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Oxazoline - Wikipedia [en.wikipedia.org]

- 6. natur.cuni.cz [natur.cuni.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. books.lucp.net [books.lucp.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: 4,4-Dimethyl-2-Oxazoline (DMOX) vs. Simple Oxazolines

Structural Mechanics, Lipidomic Applications, and Synthetic Utility

Executive Summary

This technical guide delineates the critical physicochemical and functional differences between simple 2-oxazolines and their 4,4-dimethyl-substituted counterparts (DMOX). While simple oxazolines serve as fundamental heterocyclic building blocks, the addition of a gem-dimethyl group at the 4-position fundamentally alters the ring's kinetic stability and conformational bias via the Thorpe-Ingold effect . This structural modification transforms the oxazoline from a labile intermediate into a robust tool for fatty acid structural elucidation (GC-MS) and a rigid Directing Group (DG) in transition-metal-catalyzed C-H activation.

Structural & Mechanistic Fundamentals

The core distinction lies in the substitution pattern at the C4 carbon of the oxazoline ring. Simple oxazolines possess protons at this position, rendering them susceptible to oxidative degradation and hydrolysis. In contrast, 4,4-dimethyl-2-oxazoline (DMOX) replaces these protons with methyl groups.

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The stability of DMOX is governed by the Thorpe-Ingold effect.[1] The steric bulk of the two methyl groups at C4 compresses the internal bond angle (

-

Kinetic Consequence: The rate of ring formation for DMOX precursors is significantly higher than for unsubstituted analogs.

-

Thermodynamic Consequence: The DMOX ring is more resistant to hydrolysis and thermal degradation, preserving the heterocyclic integrity during high-temperature gas chromatography or harsh catalytic cycles.

Conformational Locking

In coordination chemistry, simple oxazolines possess rotational freedom that can lead to entropic penalties during metal binding. The gem-dimethyl group in DMOX creates a "lock," restricting the rotation of the substituent attached to C2. This pre-organization reduces the entropy of activation (

Figure 1: The Thorpe-Ingold effect accelerates ring formation and enhances stability in DMOX compared to simple oxazolines.

The Analytical Gold Standard: DMOX in Lipidomics

The most prevalent application of DMOX is in the structural analysis of fatty acids via Gas Chromatography-Mass Spectrometry (GC-MS).

The Problem with FAMEs

Fatty Acid Methyl Esters (FAMEs) are the standard for quantifying fatty acids. However, under Electron Impact (EI) ionization, the double bonds in FAMEs migrate along the alkyl chain. This results in indistinguishable mass spectra for isomers (e.g., oleic acid vs. vaccenic acid).

The DMOX Solution

DMOX derivatives solve this via Charge Remote Fragmentation (CRF) . The nitrogen atom in the DMOX ring has a low ionization potential. Upon ionization, the charge is localized on the oxazoline ring, not the alkyl chain. This "anchored" radical cation directs fragmentation specifically at the carbon-carbon bonds along the chain.

-

Mechanism: The radical cation induces cleavage between methylene groups.

-

Diagnostic Ions: When cleavage occurs at a double bond, a distinct mass gap of 12 Da (instead of the usual 14 Da for -CH2-) is observed. This allows precise localization of double bonds, even in polyunsaturated fatty acids (PUFAs).

Comparative Data: FAMEs vs. DMOX[2][3]

| Feature | Fatty Acid Methyl Esters (FAMEs) | DMOX Derivatives |

| Derivatization Reagent | Methanol / BF3 | 2-Amino-2-methyl-1-propanol |

| Ionization Stability | Double bonds migrate (mobile radical) | Charge localized on Ring (Stable) |

| Double Bond Location | Difficult/Impossible for isomers | Precise (12 Da mass gap rule) |

| Thermal Stability | Moderate | High (due to gem-dimethyl) |

| Mass Spectrum Complexity | High (random fragmentation) | Interpretable (sequential loss) |

Synthetic Utility: C-H Activation Directing Groups

In organic synthesis, the oxazoline ring acts as a Directing Group (DG) for transition metals (Pd, Co, Ir) to functionalize unreactive C-H bonds.

Why DMOX over Simple Oxazolines?

-

Prevention of

-Deprotonation: Simple oxazolines have protons at the C4 position. Strong bases or oxidative conditions used in C-H activation can deprotonate this site, leading to ring opening or racemization. DMOX, having no protons at C4, is chemically inert to these side reactions. -

Steric Steering: The bulky methyl groups in DMOX force the N-coordination to the metal center to occur in a specific geometry, often enhancing the regioselectivity of the C-H activation (e.g., favoring ortho-alkylation).

Figure 2: DMOX prevents side reactions (red) during metal catalysis, ensuring the cycle proceeds to functionalization.

Experimental Protocol: Synthesis of DMOX Derivatives

Objective: Conversion of Fatty Acids/FAMEs to DMOX derivatives for GC-MS analysis. Source: Adapted from Christie, W.W. and standard lipidomic protocols [1, 2].[2]

Reagents

-

Substrate: Fatty Acid Methyl Esters (FAMEs) or Free Fatty Acids (1-10 mg).

-

Catalyst: Sodium methoxide (if starting from FAMEs) or heat (if starting from free acid).

-

Solvent: Dichloromethane (DCM), Hexane.

Step-by-Step Methodology

-

Amide Formation:

-

Dissolve lipid sample (approx. 5 mg) in 0.5 mL of 2-amino-2-methyl-1-propanol .

-

Note: If using FAMEs, add a crystal of sodium methoxide to catalyze the transamidation.

-

Heat at 170°C for 1 hour in a sealed tube under nitrogen.

-

Why: High temperature drives the reaction and the gem-dimethyl effect assists in the subsequent cyclization.

-

-

Cyclization:

-

The high temperature in Step 1 is usually sufficient to drive both amidation and cyclization (elimination of water/methanol).

-

Alternative (Milder): For PUFAs sensitive to heat, react FAME with AMP at room temperature overnight, then treat with trifluoroacetic anhydride at 50°C for 30 mins to induce cyclization [3].

-

-

Extraction:

-

Cool the reaction mixture.

-

Add 5 mL of distilled water and 5 mL of hexane:ether (1:1).

-

Vortex and centrifuge. The DMOX derivative partitions into the organic (upper) phase.

-

Validation: The aqueous phase removes excess unreacted amine.

-

-

Drying & Analysis:

-

Dry the organic layer over anhydrous sodium sulfate (

). -

Evaporate solvent under nitrogen stream.

-

Re-dissolve in hexane for GC-MS injection.[2]

-

References

-

Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353. Link

-

Spitzer, V. (1997). Structure Analysis of Fatty Acids by Gas Chromatography – Low Resolution Electron Impact Mass Spectrometry of Their 4,4-Dimethyloxazoline Derivatives – A Review. Progress in Lipid Research, 36(4), 247-279. Link

-

Kuklev, D. V., & Smith, W. L. (2003). A Mild Method for Preparation of 4,4-Dimethyloxazoline Derivatives of Polyunsaturated Fatty Acids for GC-MS. Journal of Lipid Research. Link

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-t-cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on Thorpe-Ingold Effect). Link

Sources

- 1. Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Suzuki Coupling of 3-Bromophenyl Oxazolines

This Application Note is designed for researchers and process chemists requiring a robust, high-fidelity protocol for the Suzuki-Miyaura cross-coupling of 3-bromophenyl oxazoline derivatives .

Unlike simple aryl halides, phenyl oxazolines present a unique duality: they are excellent electrophiles due to the electron-withdrawing nature of the oxazoline, but they possess a basic nitrogen atom capable of coordinating to palladium, potentially poisoning the catalytic cycle or directing unwanted C-H activation. This guide addresses these challenges with field-proven methodologies.

Strategic Analysis & Mechanistic Insight

The Substrate: 3-Bromophenyl Oxazoline

The 3-bromophenyl oxazoline moiety is a valuable bioisostere for esters and amides in medicinal chemistry. Successful coupling requires navigating three specific physicochemical properties:

-

Electronic Activation (Pro): The oxazoline ring is electron-withdrawing (EWG). Located at the meta position, it inductively lowers the electron density of the C-Br bond, facilitating Oxidative Addition (the rate-determining step for aryl chlorides, though less critical for bromides).

-

Lewis Basicity (Con): The oxazoline nitrogen lone pair is available for coordination. If an unhindered palladium catalyst (e.g., Pd(PPh₃)₄) is used, the substrate itself can act as a ligand, displacing phosphines and forming an inactive [Pd(Ar-Ox)(L)Br] species.

-

Chemical Stability: Oxazolines are stable to base (standard Suzuki conditions) but highly sensitive to aqueous acid . Hydrolysis leads to ring opening, yielding amino alcohols or esters. Strict control of pH during workup is mandatory.

Catalyst Selection Strategy

To counteract the coordination risk, we employ bulky, electron-rich ligands or chelating ligands that bind palladium more tightly than the oxazoline nitrogen.

-

Standard Protocol (Robust): Pd(dppf)Cl₂ . The bidentate ferrocenyl ligand creates a wide bite angle and is difficult to displace, preventing substrate inhibition.

-

Advanced Protocol (High Activity): SPhos or XPhos based systems. These bulky biaryl phosphines create a "protective shell" around the Pd center, physically blocking the oxazoline nitrogen while electronically accelerating the coupling.

Visualizing the Pathway

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by oxazoline coordination that this protocol avoids.

Caption: Catalytic cycle showing the critical divergence where proper ligand choice prevents oxazoline-mediated catalyst poisoning.

Experimental Protocols

Protocol A: The "Workhorse" Method (Scale-Up Friendly)

Recommended for coupling with simple aryl/heteroaryl boronic acids. High tolerance for air/moisture.

Reagents:

-

Substrate: 3-Bromophenyl oxazoline (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2 - 1.5 equiv)

-

Base: K₂CO₃ (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Charge: To a reaction vial equipped with a stir bar, add the oxazoline bromide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add 1,4-Dioxane and Water (4:1 v/v). The concentration of the bromide should be approx. 0.1 M to 0.2 M.

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.[3]

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) quickly.

-

Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor by TLC or LCMS.

-

Workup:

-

Purification: Flash chromatography (Silica gel).

Protocol B: The "High-Complexity" Method (Challenging Partners)

Recommended for sterically hindered boronic acids or when the "Workhorse" method fails.

Reagents:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%) OR Pd-SPhos G3 Precatalyst.

-

Base: K₃PO₄ (3.0 equiv) - Phosphate is often superior for hindered systems.

-

Solvent: Toluene / Water (10:1) or n-Butanol.

Key Difference: The SPhos ligand is extremely electron-rich and bulky. It facilitates the coupling of the electron-deficient oxazoline ring with electron-poor or hindered boronic acids by boosting the transmetallation rate.

Data Summary & Troubleshooting

| Parameter | Standard Condition | Optimization | Why? |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O or DMF | Dioxane is universal; Toluene is better for hydrophobic substrates. |

| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Cs₂CO₃ ("Cesium Effect") improves solubility; Phosphate aids hindered couplings. |

| Temp | 80-90 °C | 100-110 °C (Microwave) | Higher temp overcomes steric barriers but risks oxazoline degradation. |

| Catalyst | Pd(dppf)Cl₂ | Pd-XPhos G3 | XPhos prevents N-coordination more effectively in difficult cases. |

Common Failure Modes

-

Hydrolysis (Ring Opening):

-

Protodeboronation:

-

No Reaction (Catalyst Poisoning):

Workflow Diagram

Caption: Operational workflow emphasizing the exclusion of oxygen and avoidance of acidic workup.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2000).[4][13] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[11] Journal of the American Chemical Society, 122(17), 4020–4028. Link

-

Garg, N. K., et al. (2011). Nickel- and Palladium-Catalyzed Cross-Couplings of Acyclic Amides and Esters. (Context on oxazoline/amide directing groups). Nature, 479, 237-241. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

BenchChem. (2025).[1] Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wwjmrd.com [wwjmrd.com]

- 9. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 12. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Grignard reaction compatibility with 4,4-dimethyloxazoline protecting group

Application Note: Strategic Utilization of the 4,4-Dimethyloxazoline (DMOX) Moiety for Carboxylic Acid Protection in Grignard Chemistries

Executive Summary

The 4,4-dimethyloxazoline (DMOX) moiety represents a "gold standard" masking strategy for carboxylic acids during harsh organometallic transformations. Unlike esters or amides, which are prone to nucleophilic attack by Grignard reagents (RMgX), the DMOX group offers a unique combination of steric shielding and electronic deactivation . This guide details the installation, Grignard compatibility, and orthogonal deprotection of the DMOX group, specifically tailored for drug development workflows where chemoselectivity is paramount.

Mechanistic Basis of Stability

The robustness of the 4,4-dimethyloxazoline group arises from two specific structural features introduced by the seminal work of A.I. Meyers:

-

The Gem-Dimethyl Effect (Steric): The two methyl groups at the 4-position create a steric wall. When a Grignard reagent approaches the imine carbon (C=N), the trajectory is physically blocked by these methyl groups. This prevents the formation of the tetrahedral intermediate typically observed with esters or unhindered imines.

-

Electronic Deactivation: The oxazoline ring is less electrophilic than a standard ketone or ester. Without prior activation (e.g., by Lewis acids or alkylating agents), the C=N bond remains inert to magnesium and lithium nucleophiles at standard temperatures (-78°C to +25°C).

Diagram 1: Steric Shielding Mechanism

The following diagram illustrates the trajectory blockage preventing nucleophilic attack.

Caption: The gem-dimethyl groups at C4 prevent the Grignard reagent from accessing the electrophilic carbon of the oxazoline, directing reactivity solely to the target ketone.

Experimental Protocols

Protocol A: Installation of the DMOX Group

Objective: Convert a carboxylic acid substrate to a 4,4-dimethyloxazoline. Method: Two-step, one-pot condensation via acid chloride or direct dehydration. The thionyl chloride method is preferred for scalability and yield.

Reagents:

-

Substrate: Carboxylic Acid (R-COOH)

-

Reagent: 2-Amino-2-methyl-1-propanol (1.1 equiv)

-

Activator: Thionyl Chloride (SOCl₂) (1.2 equiv) or Oxalyl Chloride

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step:

-

Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM under inert atmosphere (N₂). Add SOCl₂ dropwise at 0°C. Stir at RT for 2 hours. Evaporate volatiles to yield the crude acid chloride.

-

Amide Formation: Redissolve the acid chloride in DCM (0°C). Slowly add 2-amino-2-methyl-1-propanol (2.2 equiv; excess acts as base) or use 1.1 equiv with Et₃N. Stir for 1 hour.

-

Cyclization: Add SOCl₂ (1.5 equiv) to the amide solution at 0°C. Stir for 1 hour, then allow to warm to RT. The hydroxy-amide cyclizes to the oxazoline hydrochloride.

-

Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM.[1] The organic layer contains the DMOX-protected substrate.

-

Validation: Check IR. Disappearance of O-H/N-H bands and appearance of strong C=N stretch (~1660 cm⁻¹).

Protocol B: The Grignard Reaction (Compatibility Test)

Objective: Perform a Grignard addition on a remote functional group (e.g., aryl bromide or ketone) while the DMOX group remains intact.

Scenario: We are reacting a molecule containing both a DMOX group and an Aryl Bromide. We will form the Grignard of the aryl bromide and react it with an external electrophile (e.g., Benzaldehyde).

Step-by-Step:

-

Grignard Formation:

-

Place Mg turnings (1.2 equiv) in anhydrous THF under Argon.

-

Add a crystal of I₂ to activate.

-

Add the DMOX-Aryl-Bromide substrate (dissolved in THF) dropwise.

-

Note: The DMOX group does not interfere with Mg insertion. Reflux if necessary to initiate.

-

-

Electrophile Addition:

-

Cool the generated Grignard solution to 0°C or -78°C (depending on electrophile reactivity).

-

Add the external electrophile (e.g., Benzaldehyde) slowly.

-

-

Quench:

-

Quench with saturated NH₄Cl (aq). Do not use strong acid (HCl) at this stage, or you risk hydrolyzing the oxazoline prematurely.

-

-

Isolation:

-

Extract with Ether/EtOAc. The product now contains the new alcohol (from the aldehyde) and the intact DMOX group.

-

Protocol C: Deprotection (Removal of DMOX)

Objective: Revert the oxazoline back to the carboxylic acid (or ester). Challenge: DMOX is extremely stable to basic hydrolysis and mild acid. Solution: The "Meyers Activation" method (N-methylation) renders the ring susceptible to mild alkaline hydrolysis.

Reagents:

-

Methyl Iodide (MeI) or Methyl Triflate (MeOTf)

-

Sodium Hydroxide (NaOH)[2]

Step-by-Step:

-

Activation: Dissolve the DMOX-substrate in dry Nitromethane or Acetone. Add excess MeI (3-5 equiv). Stir at reflux (or RT if using MeOTf) for 12-24 hours.

-

Result: Formation of the N-methyl oxazolinium iodide salt (precipitate often forms).

-

-

Hydrolysis: Evaporate volatiles. Redissolve the salt in a mixture of MeOH/Water (1:1). Add 2M NaOH. Stir at RT for 4 hours.

-

Workup: Acidify carefully to pH 3-4 with dilute HCl and extract the free carboxylic acid.

Comparative Data: Stability Profile

The following table summarizes the stability of DMOX compared to standard protecting groups against common organometallic reagents.

| Protecting Group | Grignard (RMgX) | Organolithium (RLi) | LiAlH₄ (Reduction) | Acid (1M HCl) | Base (NaOH) |

| Methyl Ester | Unstable (Reacts) | Unstable | Unstable | Labile | Labile |

| Amide (CONR₂) | Unstable (Reacts) | Unstable | Unstable | Stable | Stable |

| DMOX | STABLE | STABLE | STABLE | Labile (Heat) | STABLE |

Workflow Visualization

This diagram outlines the full synthetic cycle using DMOX to synthesize a bi-functionalized drug intermediate.

Caption: The complete synthetic cycle. Note that the DMOX group acts as a spectator during the Grignard step, preserving the carboxylic acid oxidation state.

Troubleshooting & Optimization (Self-Validating Systems)

-

Issue: Grignard attacks the Oxazoline.

-

Issue: Incomplete Deprotection.

-

Cause: The oxazolinium salt did not form completely.

-

Validation: The intermediate salt should be visible by TLC (highly polar, stays on baseline) or LCMS. Ensure the MeI alkylation goes to completion before adding base.

-

-

Issue: Low Yield during Protection.

-

Cause: Wet reagents.

-

Validation: Thionyl chloride must be colorless (distilled). Solvents must be anhydrous. Water hydrolyzes the intermediate acid chloride.

-

References

-

Meyers, A. I., Temple, D. L., Haidukewych, D., & Mihelich, E. D. (1974). Oxazolines.[4][6][7][8] IX. Synthesis of homologated acetic acids and esters via oxazolines.Journal of Organic Chemistry , 39(18), 2787–2793. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Protection of Carboxylic Acids). Link

-

Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present).Tetrahedron , 50(8), 2297-2360. Link

-

Reeves, J. T., et al. (2009). General method for the synthesis of 2-oxazolines.Journal of Organic Chemistry , 74, 4347. Link

Sources

- 1. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides [organic-chemistry.org]

- 2. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Functionalized Chiral Phenyl-Bis(oxazoline) Ligands via 3-Bromophenyl Scaffolds

Executive Summary

Chiral bis(oxazoline) (Box) ligands are privileged scaffolds in asymmetric catalysis, facilitating transformations ranging from cyclopropanations to Diels-Alder reactions.[1] While standard Box ligands (e.g., derived from malonates) are ubiquitous, phenylene-bridged bis(oxazolines) (Ph-Box) offer superior rigidity and electronic tunability.

This guide details the synthesis of Bromine-functionalized Ph-Box ligands starting from 3-bromophenyl precursors (specifically 5-bromoisophthalonitrile). The incorporation of a bromine handle at the meta position of the aromatic backbone is a strategic design choice. It breaks the reliance on static ligand structures, allowing researchers to:

-

Immobilize the catalyst onto solid supports (polymers, silica) for heterogeneous catalysis.

-

Diversify the ligand library via late-stage cross-coupling (Suzuki, Sonogashira).

-

Synthesize Phebox Pincers by activating the C-H bond between oxazolines.

Scientific Foundation & Mechanism

The Zinc-Catalyzed Cyclization (Modified Witte-Seeliger)

The most robust route to Ph-Box ligands utilizes the zinc triflate-catalyzed condensation of nitriles with chiral amino alcohols. Unlike the traditional acid chloride route (which requires moisture-sensitive intermediates and generates stoichiometric salt waste), this protocol is atom-economical and operationally simple.

Mechanism:

-

Activation: Zn(OTf)₂ acts as a Lewis acid, coordinating to the nitrile nitrogen of the 5-bromoisophthalonitrile precursor, increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: The amino group of the chiral amino alcohol attacks the activated nitrile, forming an amidine intermediate.

-

Cyclization & Elimination: The hydroxyl group attacks the amidine carbon, followed by the elimination of ammonia (driven off by heat), resulting in the oxazoline ring.

Why the "3-Bromophenyl" Precursor?

The precursor 5-bromoisophthalonitrile is structurally a 3,5-disubstituted bromobenzene. The bromine atom is electronically decoupled from the chelating nitrogens, ensuring that subsequent functionalization does not disrupt the C2-symmetry required for enantioselectivity.

Figure 1: Synthetic workflow converting 5-bromoisophthalonitrile to functionalized Box ligands.

Experimental Protocols

Protocol A: Synthesis of (S,S)-1-Bromo-3,5-bis(4-isopropyl-2-oxazolinyl)benzene

This protocol yields the core scaffold using (S)-valinol. The method is scalable from 1 mmol to 50 mmol.

Reagents & Equipment:

-

Precursor: 5-Bromoisophthalonitrile (CAS: 144805-00-5)

-

Chiral Source: (S)-(+)-2-Amino-3-methyl-1-butanol ((S)-Valinol)

-

Catalyst: Zinc Trifluoromethanesulfonate (Zn(OTf)₂) - Anhydrous

-

Solvent: Chlorobenzene (Anhydrous)

-

Setup: 2-Neck Round Bottom Flask, Reflux Condenser, Calcium Chloride drying tube (or N2 line).

Step-by-Step Procedure:

-

Charge Reactor: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoisophthalonitrile (2.07 g, 10.0 mmol) and Zn(OTf)₂ (182 mg, 0.5 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous chlorobenzene (50 mL). Note: Chlorobenzene is chosen for its high boiling point (131°C), which is necessary to drive the ammonia evolution.

-

Amino Alcohol Addition: Add (S)-valinol (2.27 g, 22.0 mmol, 2.2 equiv) via syringe. The mixture may turn slightly cloudy.

-

Reaction: Heat the reaction mixture to reflux (oil bath set to 140°C). Stir vigorously for 24–48 hours.

-

Checkpoint: The evolution of ammonia gas (detectable by damp pH paper at the condenser outlet turning blue) confirms the reaction progress.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure (rotary evaporator).

-

Dissolve the residue in Dichloromethane (DCM, 100 mL).

-

Wash with water (2 x 50 mL) to remove zinc salts and excess amino alcohol.

-

Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: The crude product is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂; Hexanes/EtOAc 4:1 to 2:1).

-

Yield: Typically 80–90% as a white/off-white solid.

-

Data Specification Table:

| Parameter | Specification |

| Appearance | White to pale yellow solid |

| 1H NMR (CDCl3) | |

| Melting Point | 152–155 °C |

| Enantiomeric Excess | >98% (determined by HPLC on Chiralcel OD-H) |

Protocol B: Late-Stage Functionalization (Suzuki Coupling)

This protocol demonstrates the utility of the "Bromo" handle, converting the Br-Ph-Box into a Phenyl-Ph-Box ligand. This same logic applies to coupling with polymer-bound aryl boronic acids for immobilization.

Reagents:

-

Substrate: Br-Ph-Box (from Protocol A) (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)

-

Solvent: Toluene/Ethanol (3:1 ratio)

Procedure:

-

Degassing: In a Schlenk tube, combine the Br-Ph-Box ligand (0.5 mmol), Phenylboronic acid (0.75 mmol), and Pd(PPh₃)₄ (0.025 mmol). Evacuate and backfill with Nitrogen (3 cycles).

-

Solvent Addition: Add degassed Toluene (4 mL) and Ethanol (1.5 mL). Add the aqueous Na₂CO₃ solution (0.75 mL).

-

Reaction: Seal the tube and heat to 90°C for 16 hours. The mixture will turn from yellow to black (Pd precipitation) upon completion.

-

Work-up: Dilute with EtOAc, wash with water and brine. Dry organic layer and concentrate.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Quality Control & Troubleshooting

Critical Process Parameters (CPP)

-

Moisture Control: While Zn(OTf)₂ is robust, the presence of water during Protocol A hydrolyzes the nitrile to the amide, halting cyclization. Action: Use freshly distilled or molecular-sieve dried chlorobenzene.

-

Stoichiometry: A slight excess (10%) of amino alcohol is required to drive the equilibrium. Large excesses make purification difficult.

Troubleshooting Guide

Figure 2: Diagnostic logic for optimizing the cyclization reaction.

References

-

Bolm, C., et al. (1991). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Chem. Ber. 124, 1173. Link

-

Witte, H., & Seeliger, W. (1974). "Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen." Liebigs Ann. Chem. 1974, 996. Link

-

Evans, D. A., et al. (1993). "C2-Symmetric cationic copper(II) complexes as chiral Lewis acids." J. Am. Chem. Soc. 115, 6460. Link

-

Rechavi, D., & Lemaire, M. (2002). "Enantioselective catalysis using polymer-supported bis(oxazoline) ligands." Chem. Rev.[3] 102, 3467. Link

-

Glos, M., & Reiser, O. (2000). "Azabis(oxazolines): New Chiral Ligands for Asymmetric Catalysis." Org.[3][4] Lett. 2, 2045. (Demonstrates the utility of functionalized backbones). Link

Sources

Troubleshooting & Optimization

preventing oxazoline ring opening during lithiation reactions

Technical Support Center: Oxazoline Lithiation & Stability

-

Ticket ID: OX-LITH-001

-

Subject: Preventing Nucleophilic Ring Opening During Directed Ortho-Metalation (DoM)

-

Assigned Specialist: Senior Application Scientist, Organometallics Division[1]

Introduction: The "Self-Destruct" Mechanism

Oxazolines (specifically 2-substituted-1,3-oxazolines) are Tier-1 Directed Metalation Groups (DMGs) due to their strong coordination to lithium and resistance to base.[1] However, they possess a fatal flaw: the C=N bond is electrophilic.

If your reaction conditions tilt the organolithium reagent toward nucleophilicity rather than basicity , the reagent will attack the C2 position (the imine carbon) rather than deprotonating the ortho proton. This results in an addition-elimination sequence that cleaves the ring, typically yielding an N-acylated amino alcohol byproduct instead of your desired metalated species.

This guide provides the diagnostic tools, mechanistic logic, and validated protocols to prevent this failure mode.

Module 1: Diagnostic Flowchart

Use this decision tree to diagnose the root cause of oxazoline loss during your reaction.

Figure 1: Diagnostic logic for identifying nucleophilic attack versus kinetic inactivity during oxazoline lithiation.

Module 2: Critical Parameters & Mechanistic Logic

To prevent ring opening, you must maximize the

The Gem-Dimethyl Effect (Steric Shielding)

The most common cause of failure is using a monosubstituted or unsubstituted oxazoline.

-

The Mechanism: The C2 position (imine carbon) is susceptible to nucleophilic attack.

-

The Solution: You must use the "Meyers Oxazoline" (4,4-dimethyl-2-oxazoline).[1] The two methyl groups at the 4-position create a steric wall that blocks the approach of the organolithium aggregate to the C=N bond, forcing it to react at the ortho protons instead.

-

Data: Unsubstituted oxazolines react with n-BuLi to form ring-opened products in >80% yield at -78°C. 4,4-dimethyl variants remain stable.[1]

Reagent Selection: Basicity vs. Nucleophilicity

Not all organolithiums are equal. You need a reagent that is a "hard" base but a "poor" nucleophile.

| Reagent | Aggregation State (THF) | Risk of Ring Opening | Recommendation | |

| n-BuLi | ~50 | Tetramer | High | Avoid if possible.[1] High nucleophilicity allows C=N attack. |

| s-BuLi | ~51 | Tetramer/Dimer | Low | Preferred. Bulky sec-butyl group hinders nucleophilic attack; higher basicity speeds up metalation. |

| t-BuLi | ~53 | Monomer/Dimer | Very Low | Excellent, but pyrophoric risk is higher.[1] Use if s-BuLi fails. |

| LDA | ~36 | Dimer | Zero | Safe from attack, but often too weak to deprotonate benzene rings (requires |

The Role of TMEDA

Adding TMEDA (N,N,N',N'-tetramethylethylenediamine) is standard practice, but misunderstood.

-

Function: It breaks down organolithium aggregates (e.g., tetramers

dimers/monomers).[1] -

Impact: This increases the basicity (reactivity) of the lithium species, allowing the metalation to occur at lower temperatures (-78°C).

-

Why it helps: By allowing the reaction to proceed at -78°C, you avoid warming the reaction to 0°C or RT, where the activation energy for nucleophilic attack (ring opening) might be overcome.[1]

Module 3: Troubleshooting FAQs

Q1: I isolated an N-acylated amino alcohol instead of my product. What happened? A: This is the classic signature of nucleophilic addition . The organolithium attacked the C=N bond.

-

Immediate Fix: Ensure you are using a 4,4-dimethyl substituted oxazoline.[2] If you already are, switch from n-BuLi to s-BuLi and ensure the temperature never exceeds -78°C during the lithiation phase.

Q2: Can I use a monosubstituted oxazoline (e.g., derived from valine) for chirality? A: Yes, but these are fragile.[1] For chiral oxazolines (Meyers' chiral auxiliaries), the isopropyl or tert-butyl group at position 4 usually provides enough steric bulk, provided you use s-BuLi or t-BuLi. n-BuLi often destroys these rings.

Q3: My electrophile is an aldehyde, and I see ring opening after adding it. Why? A: This is likely intramolecular attack . After the organolithium adds to the aldehyde, you form a lithium alkoxide. If the temperature rises, this alkoxide can attack the adjacent oxazoline ring (intramolecular nucleophilic substitution).

-

Fix: Keep the reaction at -78°C during the quench and warm up very slowly only after adding a proton source (like acetic acid/MeOH) if compatible, or work up immediately.

Module 4: Standard Operating Procedure (SOP)

Protocol: Directed Ortho-Metalation of Phenyl-4,4-dimethyl-2-oxazoline Validated for s-BuLi and n-BuLi (with care).

Reagents:

-

Substrate: 2-Phenyl-4,4-dimethyl-2-oxazoline (1.0 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

-

Base: s-BuLi (1.1 to 1.2 equiv) [ cyclohexane solution]

-

Additive: TMEDA (1.1 to 1.2 equiv)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

-

Solvation: Add the oxazoline and TMEDA to the flask. Add anhydrous THF via syringe.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Lithiation (The Critical Step):

-

Add s-BuLi dropwise via syringe pump or careful manual addition down the side of the flask.

-

Note: The solution often turns a distinct color (bright orange/red) indicating the formation of the lithiated species.

-

Stir at -78°C for 30 to 45 minutes . Do NOT warm to 0°C.

-

Checkpoint: If you use n-BuLi, you must strictly adhere to -78°C. s-BuLi is more forgiving but keep it cold.

-

-

Quench: Add the electrophile (dissolved in THF if solid) dropwise at -78°C.

-

Workup:

-

Allow to warm to RT only after the electrophile has reacted (usually 1-2 hours).

-

Quench with saturated NH₄Cl.

-

Extract with EtOAc, wash with brine, dry over MgSO₄.

-

Self-Validation:

-

Deuterium Test: To verify the lithiation step without risking a complex electrophile, quench a small aliquot with

or MeOD. Run NMR. >95% deuterium incorporation at the ortho position confirms the lithiation was successful and the ring is intact.

References

-

Meyers, A. I., & Mihelich, E. D. (1975). The Synthetic Utility of 2-Oxazolines. Angewandte Chemie International Edition in English.

-

Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions.

-

Snieckus, V. (1990).[3] Directed Ortho Metalation.[3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

-

Reuman, M., & Meyers, A. I. (1985). The Synthetic Utility of Oxazolines in Aromatic Substitution. Tetrahedron.

-

Gansäuer, A., & Bluhm, H. (2000).[1] Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Chemical Reviews. (Context on radical vs anionic ring opening).

Sources

avoiding debromination during metal-halogen exchange on aryl oxazolines

The following technical guide is structured as a Tier 3 Support Knowledge Base for synthetic chemists. It addresses the chemoselective functionalization of aryl oxazolines containing sensitive halogen substituents.

Topic: Avoiding Debromination & Halogen Scrambling During Metal-Halogen Exchange Document ID: TS-ORG-OXZ-004 Audience: Senior Chemists, Process Development Scientists[1]

Executive Summary

Functionalizing aryl oxazolines via organometallic intermediates presents a classic chemoselectivity paradox: the oxazoline group directs ortho-metalation (DoM), but the presence of halogens (Br, I) introduces a competing, often faster, metal-halogen exchange (Li-X) pathway.[1]

"Debromination" in this context typically refers to one of two failure modes:

-

Unwanted Exchange: You intended to lithiate ortho to the oxazoline, but n-BuLi attacked the bromine instead.

-

Halogen Dance: The base triggered a migration of the halogen to a more thermodynamically stable position, scrambling your regiochemistry.

This guide provides the mechanistic logic and protocols to suppress these side reactions.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "I used n-BuLi for DoM, but I lost my Bromine atom."

Diagnosis: Kinetic Mismatch. Alkyllithiums (n-BuLi, s-BuLi, t-BuLi) are nucleophilic.[1] The rate of Lithium-Halogen exchange (Li-Br) is generally faster than the rate of Directed ortho Metalation (DoM) (proton abstraction), especially at low temperatures.[1] If you use n-BuLi, it will attack the bromine atom (via an "ate" complex or single electron transfer) before it deprotonates the ring.

The Fix: Switch to a Non-Nucleophilic Base . You must decouple basicity from nucleophilicity.

-

Recommendation: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl[1][2]·LiCl (Knochel-Hauser Base).[1]

-

Why: The steric bulk of the TMP ligand prevents the nucleophilic attack on the halogen (necessary for Li-X exchange) but retains high basicity for deprotonation (DoM).

Issue 2: "My product has the Bromine in the wrong position (Halogen Dance)."

Diagnosis: Thermodynamic Equilibration. You likely successfully lithiated the ring, but the resulting aryl lithium species was unstable. Under thermodynamic control, the lithiated species and the bromo-arene undergo a "dance" (rapid intermolecular exchange) to place the lithium between two directing groups or at the most acidic position, causing the bromine to migrate.

The Fix: Enforce Kinetic Control .

-

Protocol Adjustment: Lower the temperature (from -40°C to -78°C) and reduce the reaction time strictly.

-

Reagent Switch: If using Li-bases, the dance is fast.[3][4] Magnesium bases (TMPMgCl[1]·LiCl) form tighter, less reactive ion pairs, significantly slowing down the halogen dance.

Issue 3: "I am trying to exchange an Iodine in the presence of a Bromine, but I get mixtures."

Diagnosis: Insufficient Rate Differentiation. While I > Br for exchange rates, the window is narrow with standard reagents.

The Fix: Use Exchange-Triggered Transmetalation .[1]

-

Protocol: Perform the I-Li exchange at -78°C strictly with n-BuLi (exact stoichiometry), then immediately transmetalate with ZnCl₂ or MgCl₂ to "lock" the anion before it can attack the bromine on unreacted starting material.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways when treating a bromo-phenyl-oxazoline with different bases.

Caption: Pathway selection is dictated by base nucleophilicity. n-BuLi favors Li-Br exchange (red path), while TMP bases enforce DoM (green path).[1]

Part 3: Reagent Selection Matrix

Use this table to select the correct reagent based on your substrate's halogenation and your desired outcome.

| Substrate Features | Desired Reaction | Recommended Base | Temperature | Rationale |

| Ar-Br + Oxazoline | DoM (Keep Br) | TMPMgCl[1]·LiCl | 0°C to RT | Knochel bases are non-nucleophilic and tolerate Br/I at higher temps. |

| Ar-Br + Oxazoline | DoM (Keep Br) | LiTMP | -78°C | Classic non-nucleophilic lithiation.[1] Requires low temp to prevent benzyne/dance. |

| Ar-I + Oxazoline | Li-I Exchange | PhMgBr or iPrMgCl | -20°C | Grignard exchange is chemoselective for I over Br.[1] |

| Ar-Br + Oxazoline | Li-Br Exchange | n-BuLi | -78°C | Fast exchange.[1][3][5] Must be very cold to avoid attacking the oxazoline ring. |

Part 4: Validated Experimental Protocol

Protocol: Chemoselective DoM of Bromo-Phenyl Oxazoline using Knochel-Hauser Base

Objective: Functionalize the position ortho to the oxazoline without losing the bromine atom.[1]

Materials:

-

Substrate: 2-(3-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 equiv)[1]

-

Reagent: TMPMgCl[1][2]·LiCl (1.2 M in THF/Toluene) (1.1 equiv)[1]

-

Electrophile: Benzaldehyde (1.2 equiv)[1]

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Preparation: Flame-dry a 25 mL Schlenk flask under Argon. Add the bromo-phenyl oxazoline (1.0 mmol) and dissolve in anhydrous THF (5 mL).

-

Reagent Addition: Cool the solution to 0°C (Ice bath). Note: Unlike n-BuLi, Knochel bases often require 0°C or even RT for activation, and the Br bond is stable under these conditions with this base.[1]

-

Metalation: Dropwise add TMPMgCl·LiCl (1.1 mmol). Stir at 0°C for 1 hour.

-

Checkpoint: Take a small aliquot, quench with D₂O, and check by GC/NMR. You should see >95% deuterium incorporation ortho to the oxazoline and 100% retention of the bromine.

-

-

Electrophile Trapping: Cool to -20°C (optional, improves selectivity for reactive electrophiles). Add Benzaldehyde (1.2 mmol) dropwise.

-

Workup: Allow to warm to RT over 30 mins. Quench with sat. aq. NH₄Cl. Extract with EtOAc.

-

Result: The product will be the alcohol formed ortho to the oxazoline, with the bromine intact.

Why this works: The TMP amide is too bulky to attack the Bromine (preventing exchange). The Mg-C bond formed is more covalent than Li-C, preventing the "Halogen Dance" and benzyne formation that plagues Lithium reagents.[1]

Part 5: References

-

Knochel, P., et al. (2011).[6] Regio- and Chemoselective Metalations of N-Heterocycles using TMP-Bases. Ludwig-Maximilians-Universität München.[1][6]

-

Baran, P. S. (2020). Directed Metalation: A Survival Guide. Baran Lab Group Meeting Notes.

-

Schnürch, M., et al. (2007). Halogen-Dance Reactions—A Review. Chemical Society Reviews.[7]

-

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis.[8] Pergamon Press. (Standard text for kinetic vs thermodynamic control in lithiation).

Sources

- 1. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. imperial.ac.uk [imperial.ac.uk]

Technical Support Center: Purification of 2-(3-bromophenyl)-4,4-dimethyloxazole

[1][2]

Phase 1: Initial Assessment & Triage

Before attempting purification, you must diagnose the state of your crude material. Oxazolines are robust but susceptible to specific degradation pathways that mimic impurities.

Q: My crude product is a viscous yellow oil, but literature suggests it might be a solid. Is this an impurity?

A: Not necessarily, but it indicates likely solvent entrapment or oligomerization. While many 2-aryl-4,4-dimethyloxazolines are low-melting solids or oils, the 3-bromophenyl derivative often exists as a supercooled liquid that crystallizes slowly.[1][2]

-

Check: Look for the characteristic "gem-dimethyl" singlets.[1][2]

-

Oxazoline (Target): Two distinct singlets (approx.[1][3] 1.3–1.4 ppm) or one singlet (6H) if fluxional, and a sharp singlet (2H) for the CH₂ at the 5-position (approx.[1] 4.1 ppm).[1]

-

Hydrolysis Product (Amide impurity): If you see a broad singlet (NH) around 6.0–7.0 ppm and the gem-dimethyls shift upfield, you have the open-chain amide (N-(1-hydroxy-2-methylpropan-2-yl)-3-bromobenzamide).[1][2]

-

Q: The NMR shows a significant amount of starting material (3-bromobenzoic acid). How do I remove it without chromatography?

A: Use the "Reverse-Phase" Acid-Base Extraction method.[1][2]

Oxazolines are weakly basic (

Protocol:

-

Dissolve crude oil in Et₂O or Hexanes (avoid DCM if possible to prevent emulsion).[1]

-

Extract with cold 10% HCl (aq). The oxazoline moves to the aqueous layer as the hydrochloride salt.

-

Discard the organic layer (contains acids/neutrals).[1]

-

Neutralize the aqueous layer with 20% NaOH (keep cold!) until pH > 12.[1]

-

Extract the cloudy aqueous mixture with Et₂O (3x).

-

Dry (K₂CO₃), filter, and concentrate.

Phase 2: The Workup (Workflow Visualization)

The following diagram illustrates the critical Acid-Base extraction logic required to isolate the basic oxazoline from reaction byproducts.

Figure 1: Selective Acid-Base Extraction Workflow for Basic Oxazolines.

Phase 3: Advanced Purification (Chromatography & Distillation)[1]

Q: I tried silica gel chromatography, but my yield dropped, and I see a new spot on TLC. What happened?

A: You likely hydrolyzed the oxazoline on the acidic silica. Standard silica gel is slightly acidic (pH 6–7).[1] Oxazolines are sensitive to acid-catalyzed hydrolysis, reverting to the amino-alcohol or amide.[1][2]

Solution: Neutralize the Silica.

-

Method A (Pre-treatment): Slurry the silica gel in Hexanes containing 2.5% Triethylamine (Et₃N).[1] Pour the column, then flush with pure Hexanes before loading your sample.

-

Method B (Eluent modifier): Add 1% Et₃N to your mobile phase (e.g., Hexanes/EtOAc + 1% Et₃N).[1]

-

Method C (Alternative Phase): Use Basic Alumina or Neutral Alumina instead of silica.[1] This is the safest method for labile oxazolines.

Q: Can I distill this compound?

A: Yes, vacuum distillation is often the superior method for 4,4-dimethyloxazolines. Because the MW is ~254 g/mol , it requires high vacuum.

Distillation Parameters (Estimated):

| Parameter | Setting/Value | Notes |

|---|---|---|

| Pressure | < 0.5 mmHg | High vacuum is essential to keep bath temp low.[1][2] |

| Bath Temp | 110–130 °C | Do not exceed 150 °C to prevent thermal rearrangement.[1][2] |

| Head Temp | 95–105 °C | Monitor closely; discard the first fraction (solvent/water). |

| Condenser | Water (20 °C) | No need for dry ice; the product will not be volatile enough to lose. |

Warning: Ensure the crude is completely free of residual acid (from thionyl chloride synthesis) before heating, or it will polymerize/char.

Phase 4: Storage & Stability FAQs

Q: How long can I store the purified oxazoline?

A: Indefinitely, if stored correctly. Oxazolines are hygroscopic and hydrolytically unstable over long periods if exposed to ambient moisture.[1]

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Container: Glass vial with a Teflon-lined cap.[1][2] Avoid rubber septa for long-term storage (they are permeable to moisture).[1][2]

Q: I see a white precipitate forming in my oil after a week.

A: This is the hydrolysis product (the amide). It crystallizes out of the oil because it is less soluble. You can filter this solid off, but it indicates your sample is wet. Redissolve the oil in Et₂O, dry over fresh MgSO₄, filter, and re-concentrate.

References

-

Meyers, A. I., et al. (1974).[1] Oxazolines.[1][2][5][6][7][8] XI. Synthesis of Functionalized Aromatic and Aliphatic Acids.[9] Journal of Organic Chemistry. [1]

-

Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines (1985–Present).[1] Tetrahedron.[1][2]

-

Witte, H., & Seeliger, W. (1972). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[1][2] Liebigs Annalen der Chemie.[1][2] (Foundational work on oxazoline synthesis/stability). [1]

Sources

- 1. PubChemLite - 2-(4-bromophenyl)-2-oxoethyl 3,6-dimethyl-2-phenyl-4-quinolinecarboxylate (C26H20BrNO3) [pubchemlite.lcsb.uni.lu]

- 2. 4,4-Dimethyl-2-oxazoline [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. oxaphil.com [oxaphil.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]

- 9. natur.cuni.cz [natur.cuni.cz]

optimizing reaction temperature for oxazoline formation from amino alcohols

Technical Support Center: Optimizing Oxazoline Formation

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of oxazolines from amino alcohols. This guide provides in-depth, field-tested insights into optimizing reaction temperatures and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your syntheses are both successful and reproducible.

Troubleshooting Guide: Common Issues in Oxazoline Synthesis

This section addresses specific, practical problems encountered during the synthesis of 2-oxazolines. Each issue is presented with likely causes and a series of actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield of the Desired Oxazoline

Symptom: After the reaction and workup, TLC, NMR, or LC-MS analysis shows a low yield of the target oxazoline, with starting materials remaining largely unconsumed.

Possible Causes:

-

Insufficient Thermal Energy: The activation energy for the cyclodehydration step is not being met. This is particularly common in direct thermal condensations of carboxylic acids and amino alcohols, which often require high temperatures to drive the removal of water.[1][2]

-

Inappropriate Dehydrating Agent or Catalyst: The chosen reagent may be too mild for the specific substrate, or the catalyst may be inactive.

-

Presence of Water: For reactions sensitive to moisture, such as those using thionyl chloride to generate an acyl chloride in situ, water can hydrolyze key intermediates and prevent cyclization.[3]

-

Reaction Equilibrium: If water is a byproduct of the reaction, its accumulation can push the equilibrium back towards the starting materials.

Suggested Solutions:

-

Systematic Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress closely. For direct condensations, azeotropic distillation with a Dean-Stark trap is often effective at high temperatures to remove water and drive the reaction forward.[1]

-

Screen Dehydrating Agents: If a mild dehydrating agent (e.g., Ph₃P/DEAD) is failing, consider more powerful alternatives. Reagents like DAST, XtalFluor-E, or the Burgess reagent are effective for the dehydrative cyclization of N-(β-hydroxyethyl)amides under milder temperature conditions than direct thermal condensation.[2][4]

-

Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. For reactions that generate water, consider adding molecular sieves to the reaction mixture.

-

Catalyst Selection: For nitrile-based syntheses, which often require high heat, ensure an effective Lewis acid catalyst like ZnCl₂ is used in a high-boiling solvent such as refluxing chlorobenzene.[3] For milder conditions, consider catalysts like Mo(VI) dioxide complexes which can be highly effective.[5]

Problem 2: Significant Formation of an Ester Side Product

Symptom: Analysis of the crude reaction mixture shows a significant peak corresponding to the ester formed between the carboxylic acid and the amino alcohol, alongside the desired oxazoline.

Possible Causes:

-

Competing Reaction Pathways: Intermolecular esterification is a common side reaction competing with the desired intramolecular N-acylation followed by cyclization.[6]

-

Base-Induced Esterification: Certain bases, like triethylamine, can promote the esterification side reaction, particularly when used with activating agents like XtalFluor-E.[6]

-

High Reactant Concentration: High concentrations can favor intermolecular reactions (esterification) over the intramolecular cyclization.

Suggested Solutions:

-

Optimize the Base: Switch from triethylamine to a different base. Pyridine has been shown to significantly improve the yield of the desired oxazoline over the ester side product in certain systems.[6]

-

Modify Reaction Temperature: Lowering the reaction temperature can sometimes favor one reaction pathway over another. Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm to room temperature.[6]

-

Use a Protecting Group Strategy: Temporarily protecting the hydroxyl group of the amino alcohol with a triethylsilyl (TES) group can prevent esterification. The silyl group can be cleaved in situ just before the cyclization step.[6]

-

Employ High-Dilution Conditions: While not always practical for large-scale synthesis, running the reaction at a lower concentration can favor the intramolecular cyclization pathway.

Problem 3: Loss of Stereochemical Integrity (Epimerization)

Symptom: A chiral amino alcohol starting material leads to a racemic or diastereomeric mixture of oxazoline products.

Possible Causes:

-

Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can cause epimerization at sensitive stereocenters.

-

Reaction Mechanism: The operative reaction mechanism dictates the stereochemical outcome. Some pathways proceed with retention of configuration, while others proceed with inversion.[4] For example, the Appel reaction typically results in an Sₙ2-like displacement with inversion of stereochemistry.[7][8]

Suggested Solutions:

-

Employ Milder Conditions: Whenever possible, opt for syntheses that run at or below room temperature. Low-temperature reactions are often crucial for maintaining high enantiomeric excess (ee).[9]

-

Select a Stereospecific Method:

-

For Inversion: The Appel[7] and Mitsunobu[10] reactions are well-known for proceeding via an Sₙ2 mechanism that inverts the stereocenter of the alcohol. Triflic acid-promoted cyclization has also been shown to favor inversion, suggesting activation of the alcohol as the leaving group.[4]

-

For Retention: If the amide carbonyl is activated followed by nucleophilic attack from the hydroxyl group, the stereochemistry is typically retained.[4] Carefully selecting reagents that favor this pathway can preserve the original stereochemistry.

-

-

Screen Catalysts: Chiral catalysts or ligands can influence the stereochemical outcome, although this is more relevant to asymmetric syntheses from achiral precursors.

Experimental Protocols & Data

Table 1: Comparison of Common Oxazoline Synthesis Methods & Temperature Regimes

| Synthesis Method | Starting Materials | Typical Reagents/Catalysts | Typical Temperature | Key Considerations & Causality |

| Direct Thermal Condensation | Amino Alcohol + Carboxylic Acid | None (or acid catalyst) | 150-220 °C | High temperature is required to overcome the activation barrier for dehydration. Water removal (e.g., via Dean-Stark trap) is critical to drive the equilibrium toward the product.[1] |

| Acyl Chloride Method | Amino Alcohol + Acyl Chloride | SOCl₂ or Oxalyl Chloride (to form acyl chloride in situ), Base | 0 °C to Room Temp | Milder than direct condensation because the acyl chloride is a highly activated electrophile. Low temperature controls the initial, often exothermic, acylation step.[3] |